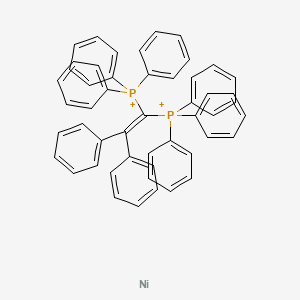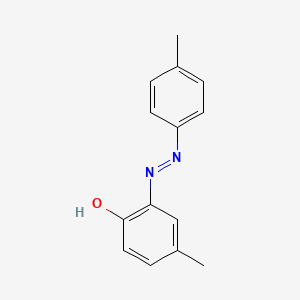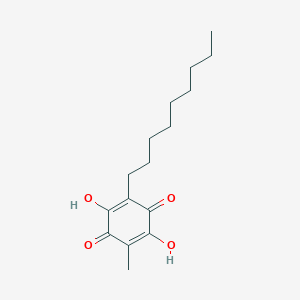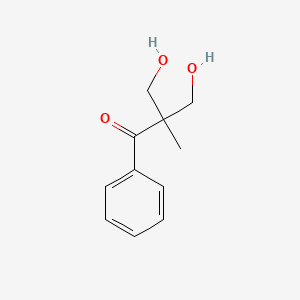![molecular formula C12H22N2O4S2 B14704516 Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- CAS No. 20636-83-3](/img/structure/B14704516.png)
Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- is a chemical compound with the molecular formula C12H22N2O4S2. It contains a piperazine ring substituted with two ethenylsulfonyl groups.
Preparation Methods
The synthesis of piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the ethenylsulfonyl groups to their corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenylsulfonyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can paralyze parasites by disrupting their neuromuscular function, allowing the host body to expel the invading organisms. This action is mediated through the inhibition of neurotransmitter receptors and ion channels in the parasites .
Comparison with Similar Compounds
Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- can be compared with other similar compounds, such as:
Piperazine-1,4-bis(2-ethanesulfonic acid): This compound has similar structural features but differs in the presence of ethanesulfonic acid groups instead of ethenylsulfonyl groups.
1,4-Piperazinediethanesulfonic acid: Another similar compound with diethanesulfonic acid groups, used in various chemical and biological applications. The uniqueness of piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]- lies in its specific ethenylsulfonyl substitutions, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
20636-83-3 |
|---|---|
Molecular Formula |
C12H22N2O4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,4-bis(2-ethenylsulfonylethyl)piperazine |
InChI |
InChI=1S/C12H22N2O4S2/c1-3-19(15,16)11-9-13-5-7-14(8-6-13)10-12-20(17,18)4-2/h3-4H,1-2,5-12H2 |
InChI Key |
CJFSOKYDNPJUCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCN1CCN(CC1)CCS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
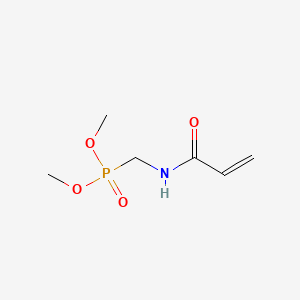
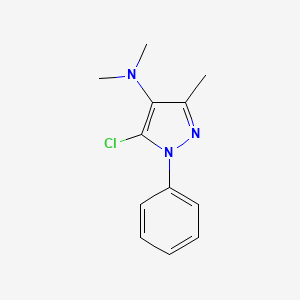

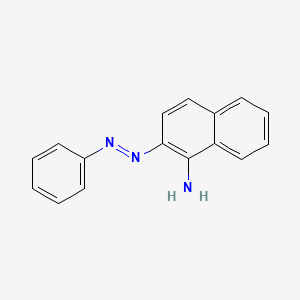
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
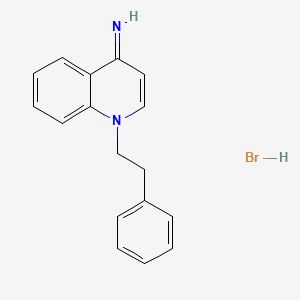
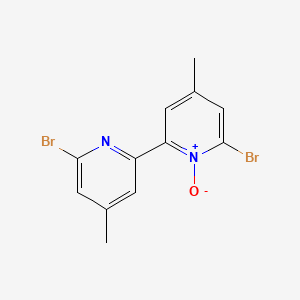
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
